1-(2,6-Difluorophenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 2,6-difluorophenyl group
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)-2-pyrrolidinone typically involves the reaction of 2,6-difluoroaniline with γ-butyrolactone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution and subsequent cyclization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,6-Difluorophenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
2,6-Difluorophenylpyridine: This compound shares the difluorophenyl group but has a pyridine ring instead of a pyrrolidinone ring. It exhibits different chemical properties and reactivity.
2,6-Difluorophenylacetamide: This compound has an acetamide group instead of a pyrrolidinone ring. It is used in different applications and has distinct biological activity.
2,6-Difluorophenylbenzamide: Similar to the acetamide derivative, this compound has a benzamide group and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and reactivity, making it valuable in diverse research and industrial applications.
Properties
CAS No. |
1357944-00-3 |
---|---|
Molecular Formula |
C10H9F2NO |
Molecular Weight |
197.18 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-3-1-4-8(12)10(7)13-6-2-5-9(13)14/h1,3-4H,2,5-6H2 |
InChI Key |
YKYVZZUKCRNMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.